molecular formula C19H40N4O4S B608429 N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine CAS No. 149756-20-7

N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine

Cat. No. B608429
CAS RN: 149756-20-7
M. Wt: 420.61
InChI Key: LMTIEVNRUFAFPM-AYMFQPPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L 731735 is an inhibitor of farnesyltransferase.

Scientific Research Applications

Synthesis and Structural Analysis

  • Improved Synthesis and Crystal Structure : The synthesis of complex compounds, like the title compound, often involves intricate steps like deamination and acetylation. An example is the improved synthesis and crystal structure analysis of a related compound, which was achieved through several synthesis stages, including acetylation and deacetylation (Gotoh, Barnes, & Kováč, 1994).
  • Synthesis of Stereospecifically Labelled Homoserine : Research has explored the synthesis of homoserine samples with specific isotopic labeling. This process is crucial for detailed chemical analysis and understanding of molecular structures (Coggiola, Fuganti, Ghiringhelli, & Grasselli, 1976).

Biochemical Applications

  • Regulation of Antibiotic Production : Certain derivatives of homoserine play a regulatory role in the biosynthesis of antibiotics in bacteria. For instance, N-(3-oxohexanoyl)-L-homoserine lactone has been identified as a key autoregulator in carbapenem antibiotic production (Bainton et al., 1992).
  • Solid-Phase Synthesis of Oligonucleotide Conjugates : L-homoserine has been used in the development of solid-phase methods for synthesizing oligonucleotide conjugates. This highlights its potential in the field of molecular biology and genetics (Stetsenko & Gait, 2001).
  • Neoglycopeptide Synthesis : The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine from L-homoserine demonstrates its use in creating neoglycopeptides, which are significant in biochemical research (Carrasco, Brown, Serafimova, & Silva, 2003).

Analytical Chemistry and Biochemistry

  • Analytical Techniques for Homoserine : Gas-liquid chromatography and other analytical techniques have been developed to measure homoserine levels, underscoring its importance in biochemical analysis (Kirkman, Burrell, Lea, & Mills, 1980).
  • Revisiting Quorum Sensing : Discoveries in quorum sensing and the additional chemical and biological functions of related compounds like 3-oxo-N-acylhomoserine lactones offer insights into bacterial communication and biofilm formation (Kaufmann et al., 2005).

properties

CAS RN

149756-20-7

Product Name

N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine

Molecular Formula

C19H40N4O4S

Molecular Weight

420.61

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[2-[(2-amino-3-sulfanylpropyl)amino]-3-methylpentyl]amino]-3-methylpentanoyl]amino]-4-hydroxybutanoic acid

InChI

InChI=1S/C19H40N4O4S/c1-5-12(3)16(21-9-14(20)11-28)10-22-17(13(4)6-2)18(25)23-15(7-8-24)19(26)27/h12-17,21-22,24,28H,5-11,20H2,1-4H3,(H,23,25)(H,26,27)/t12?,13-,14?,15-,16?,17-/m0/s1

InChI Key

LMTIEVNRUFAFPM-AYMFQPPXSA-N

SMILES

CCC(C)C(CNC(C(C)CC)C(=O)NC(CCO)C(=O)O)NCC(CS)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L 731735;  L-731735;  L731735;  L-731,735;  L 731,735;  L731,735; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine
Reactant of Route 2
N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine
Reactant of Route 3
N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine
Reactant of Route 4
N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine
Reactant of Route 5
N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine
Reactant of Route 6
N-(2-(3-Mercapto-2-aminopropylamino)-3-methylpentyl)isoleucyl-homoserine

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